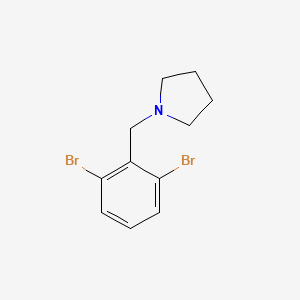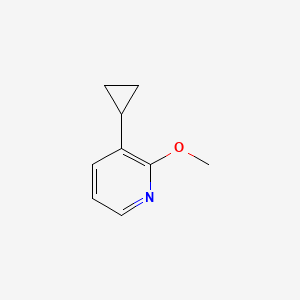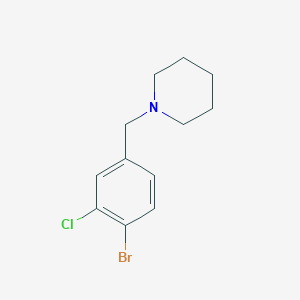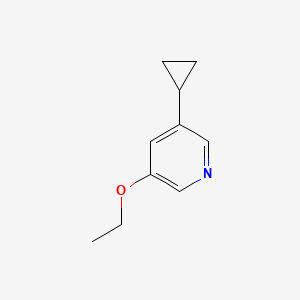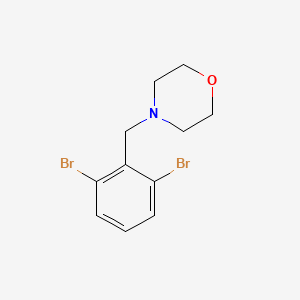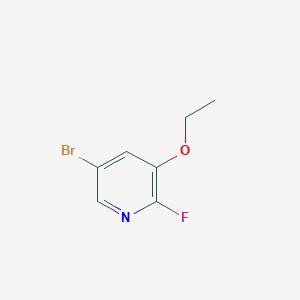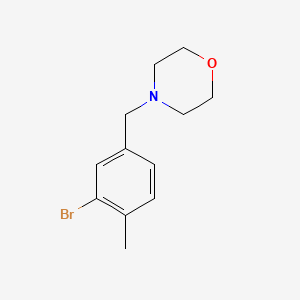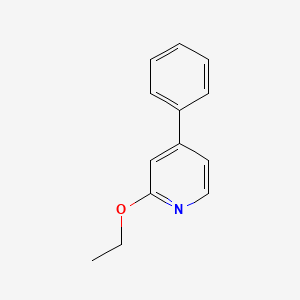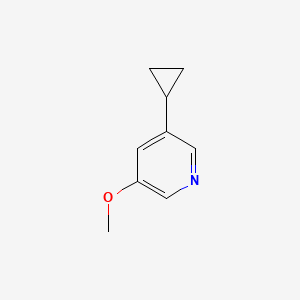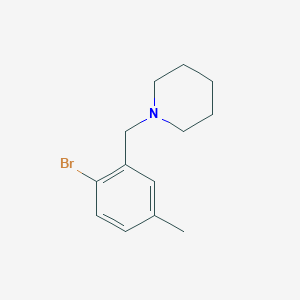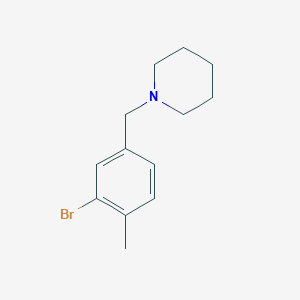
1-(3-Bromo-4-methylbenzyl)piperidine
説明
“1-(3-Bromo-4-methylbenzyl)piperidine” is a chemical compound with the CAS Number: 1414870-77-1 . It has a molecular weight of 268.2 and its IUPAC name is 1-(3-bromo-4-methylbenzyl)piperidine . The compound is stored at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “1-(3-Bromo-4-methylbenzyl)piperidine”, involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-4-methylbenzyl)piperidine” can be represented by the InChI code: 1S/C13H18BrN/c1-11-5-6-12(9-13(11)14)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Piperidine derivatives, such as “1-(3-Bromo-4-methylbenzyl)piperidine”, play a significant role in the pharmaceutical industry . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
“1-(3-Bromo-4-methylbenzyl)piperidine” is a chemical compound with a molecular weight of 268.2 . and is stored at a temperature of 2-8°C .科学的研究の応用
Nucleophilic Aromatic Substitution Reactions
Piperidine derivatives are known for their participation in nucleophilic aromatic substitution reactions, which are a cornerstone in synthetic organic chemistry, allowing for the introduction of nitrogen-containing groups into aromatic systems. Such reactions are crucial for the synthesis of various pharmacologically active molecules, including those containing the piperidine moiety. These reactions enable the modification of aromatic compounds, which is vital for the development of new drugs and materials (Pietra & Vitali, 1972).
Piperazine and Piperidine Derivatives in Drug Discovery
Piperazine, a structural relative of piperidine, plays a significant role in the rational design of drugs due to its presence in a wide range of therapeutic agents. Modifications to the piperazine nucleus, similar to those that might be applied to piperidine derivatives, can significantly influence the medicinal potential of resultant molecules. This adaptability underscores the importance of such nitrogen-containing heterocycles in developing drugs with diverse therapeutic uses, including central nervous system agents, anticancer, and cardio-protective agents (Rathi et al., 2016).
Pharmacology of Piperidine Alkaloids
Piperidine alkaloids, extracted from plants like those in the genus Piper, have shown a broad range of therapeutic applications, indicating the potential of piperidine derivatives in pharmacology. These compounds have been studied for their drug research implications, especially in modifying therapeutic profiles to create new drugs. This research highlights the critical role of piperidine structures in developing pharmacotherapeutic agents (Singh et al., 2021).
Antioxidant Activity Determination
The methodologies used in determining antioxidant activity, while not specific to 1-(3-Bromo-4-methylbenzyl)piperidine, are relevant for assessing the potential antioxidant properties of piperidine derivatives. These methods, including spectrophotometry and electrochemical assays, are essential tools in evaluating the antioxidant capacity of compounds, which is a crucial factor in drug development for managing oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Safety and Hazards
特性
IUPAC Name |
1-[(3-bromo-4-methylphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-5-6-12(9-13(11)14)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVUNTIZUGXNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylbenzyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole](/img/structure/B3238400.png)
![4-[(2-Bromo-5-methylphenyl)methyl]-morpholine](/img/structure/B3238411.png)
